2-(Allyloxy)benzyl Bromide
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Overview
Description
2-(Allyloxy)benzyl Bromide is a chemical compound with the CAS Number: 319918-15-5 . Its IUPAC name is 1-(allyloxy)-2-(bromomethyl)benzene . It has a molecular weight of 227.1 and is typically stored in a refrigerator . The compound is solid at room temperature .
Synthesis Analysis
The synthesis of 2-(Allyloxy)benzyl Bromide involves a radical chain mechanism . This process starts with the homolytic cleavage of bromine molecules by light to produce bromine radicals . One bromine radical removes an allylic hydrogen of the alkene molecule, generating a radical intermediate that is stabilized by resonance . This intermediate radical then reacts with a Br2 molecule to generate the allylic bromide product and regenerate the bromine radical .Molecular Structure Analysis
The InChI code for 2-(Allyloxy)benzyl Bromide is 1S/C10H11BrO/c1-2-7-12-10-6-4-3-5-9(10)8-11/h2-6H,1,7-8H2 . This code provides a unique identifier for the compound and can be used to generate its molecular structure.Physical And Chemical Properties Analysis
2-(Allyloxy)benzyl Bromide is a solid at room temperature . It has a molecular weight of 227.1 . The compound is typically stored in a refrigerator .Scientific Research Applications
Enantioselective Reactions
- Asymmetric Michael Reactions : 2-(Allyloxy)benzyl Bromide has been used as an effective organocatalyst in asymmetric Michael reactions. These reactions involve thiols and various α,β-unsaturated compounds to produce optically active sulphides with high enantiomeric excess (91–100% ee) and yields (up to >98%) (Kalaria, Avalani, & Raval, 2016).
Cross-Coupling Reactions
- Selective Stille Cross-Coupling : The compound has been involved in the Stille cross-coupling of benzylic and allylic bromides using a specific palladium precatalyst. This process did not require additional solvents or ligands, highlighting its efficiency and selectivity (Crawforth, Fairlamb, & Taylor, 2004).
Bond Dissociation Studies
- C-Br Bond Dissociation Energy : Research on the pyrolysis of organic bromides, including 2-(Allyloxy)benzyl Bromide, has been conducted to determine the C-Br bond dissociation energies. This is important for understanding the mechanisms of decomposition and reactivity of these compounds (Szwarc, Ghosh, & Sehon, 1950).
Photochemical Reactions
- Photostimulated Reactions : Studies have shown the use of 2-(Allyloxy)benzyl Bromide in photostimulated reactions to produce various reduced and cyclized products. This demonstrates its potential in photochemistry and organic synthesis (Vaillard, Postigo, & Rossi, 2004).
Synthesis of Conjugated Imines
- Synthesis of Conjugated Imines : The compound has been used in the presence of indium(I) iodide under sonication for the synthesis of conjugated imines, involving exclusive addition of the allyl/benzyl group to the C N moiety (Ranu & Das, 2004).
Reductive Radical Cyclization
- Radical Cyclization Reactions : 2-(Allyloxy)benzyl Bromide has been utilized in reductive radical cyclization reactions under single-electron-transfer processes. This is significant for the synthesis of various organic compounds (Li et al., 2016).
Mechanism of Action
Target of Action
The primary targets of 2-(Allyloxy)benzyl Bromide are benzylic and allylic positions in organic compounds . These positions are particularly reactive due to their unique chemical properties, making them ideal targets for the bromination process .
Mode of Action
2-(Allyloxy)benzyl Bromide interacts with its targets through a process known as bromination . This involves the replacement of a hydrogen atom at the benzylic or allylic position with a bromine atom . The bromination process is facilitated by the presence of N-bromosuccinimide (NBS), a reagent that produces low concentrations of bromine .
Biochemical Pathways
The bromination process affects various biochemical pathways. For instance, the bromination of alkylbenzenes leads to the formation of benzylic halides, which can undergo further reactions to form a variety of other compounds . Similarly, the bromination of alkenes at the allylic position can lead to the formation of allylic halides .
Result of Action
The bromination process results in the formation of benzylic and allylic halides . These compounds are highly reactive and can participate in a variety of chemical reactions, leading to the formation of a wide range of other compounds .
Safety and Hazards
properties
IUPAC Name |
1-(bromomethyl)-2-prop-2-enoxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO/c1-2-7-12-10-6-4-3-5-9(10)8-11/h2-6H,1,7-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVGKNGMMYQMREC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=CC=C1CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Allyloxy)benzyl Bromide |
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